Cas no 2229489-01-2 (3-(2-chloro-1,3-thiazol-5-yl)pentanedioic acid)

3-(2-Chloro-1,3-thiazol-5-yl)pentanedioic acid is a versatile intermediate in organic synthesis, particularly valued for its functionalized thiazole core and carboxylic acid groups. The chloro-thiazole moiety enhances reactivity, facilitating further derivatization, while the pentanedioic acid backbone provides bifunctional handles for conjugation or polymerization. This compound is useful in pharmaceutical and agrochemical research, where its structural features enable the development of bioactive molecules. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for targeted modifications. The product is typically supplied with high purity, ensuring reliable performance in demanding applications.
3-(2-chloro-1,3-thiazol-5-yl)pentanedioic acid structure
2229489-01-2 structure
Product Name:3-(2-chloro-1,3-thiazol-5-yl)pentanedioic acid
CAS No:2229489-01-2
MF:C8H8ClNO4S
MW:249.671420097351
CID:5798276
PubChem ID:165665888
Update Time:2025-06-08

3-(2-chloro-1,3-thiazol-5-yl)pentanedioic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-1,3-thiazol-5-yl)pentanedioic acid
    • EN300-1995276
    • 2229489-01-2
    • Inchi: 1S/C8H8ClNO4S/c9-8-10-3-5(15-8)4(1-6(11)12)2-7(13)14/h3-4H,1-2H2,(H,11,12)(H,13,14)
    • InChI Key: VPHFIFIWECLFAM-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C(CC(=O)O)CC(=O)O)S1

Computed Properties

  • Exact Mass: 248.9862566g/mol
  • Monoisotopic Mass: 248.9862566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 116Ų

3-(2-chloro-1,3-thiazol-5-yl)pentanedioic acid Pricemore >>

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Additional information on 3-(2-chloro-1,3-thiazol-5-yl)pentanedioic acid

Recent Advances in the Study of 3-(2-chloro-1,3-thiazol-5-yl)pentanedioic acid (CAS: 2229489-01-2)

The compound 3-(2-chloro-1,3-thiazol-5-yl)pentanedioic acid (CAS: 2229489-01-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole ring and pentanedioic acid moiety, has shown promising potential in various therapeutic applications, including antimicrobial and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacokinetic properties.

One of the key findings in recent research is the compound's ability to inhibit specific enzymatic pathways critical for bacterial survival. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(2-chloro-1,3-thiazol-5-yl)pentanedioic acid exhibits potent inhibitory effects against bacterial dihydrofolate reductase (DHFR), an enzyme essential for folate synthesis. This discovery positions the compound as a potential candidate for developing novel antibiotics, particularly against drug-resistant strains of bacteria.

In addition to its antimicrobial properties, recent investigations have highlighted the compound's potential in oncology. A preclinical study conducted by researchers at the National Cancer Institute revealed that 3-(2-chloro-1,3-thiazol-5-yl)pentanedioic acid induces apoptosis in certain cancer cell lines by modulating the activity of key apoptotic proteins. The study, published in Cancer Research, suggests that the compound could serve as a scaffold for designing next-generation chemotherapeutic agents with improved selectivity and reduced side effects.

The synthetic accessibility of 3-(2-chloro-1,3-thiazol-5-yl)pentanedioic acid has also been a focal point of recent research. A team from the Massachusetts Institute of Technology (MIT) developed a novel, high-yield synthesis route that reduces the number of steps and minimizes the use of hazardous reagents. This advancement, detailed in the journal Organic Process Research & Development, is expected to facilitate large-scale production and further pharmacological evaluation of the compound.

Despite these promising developments, challenges remain in translating the findings into clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. However, the growing body of research underscores the potential of 3-(2-chloro-1,3-thiazol-5-yl)pentanedioic acid as a versatile molecule in drug discovery and development. Continued exploration of its pharmacological properties and optimization of its chemical structure are likely to yield significant breakthroughs in the coming years.

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